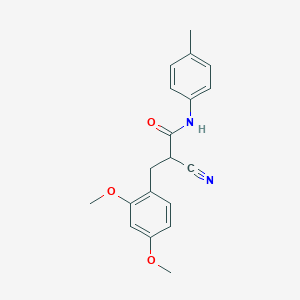

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide

Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is a synthetic amide derivative characterized by:

- Molecular formula: Not explicitly provided in the evidence, but inferred as $ \text{C}{20}\text{H}{21}\text{N}2\text{O}3 $ based on substituents.

- Key structural features: A cyano (–CN) group at position 2. A 2,4-dimethoxyphenyl substituent at position 3. A 4-methylphenyl (p-tolyl) group as the amide nitrogen substituent.

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-4-7-16(8-5-13)21-19(22)15(12-20)10-14-6-9-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYDJTMDEVBQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Formation of an Intermediate : Reacting 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine to create an intermediate Schiff base.

- Cyanoethylation : Subjecting the Schiff base to cyanoethylation using acrylonitrile under controlled conditions.

This method can be optimized for industrial applications by employing continuous flow reactors to enhance yield and purity.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the development of new compounds with diverse functionalities.

Biology

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, making it a candidate for further exploration in antibacterial drug development.

- Anticancer Activity : Research has shown that derivatives of similar compounds exhibit anticancer properties through mechanisms that induce apoptosis in cancer cells.

Medicinal Chemistry

- Drug Development : The unique structure of this compound allows for exploration in drug design, particularly for targeting inflammatory diseases and cancer therapeutics.

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research on JMPR-01, a derivative compound structurally related to this compound, demonstrated its ability to reduce inflammation in animal models. The study highlighted a marked decrease in pro-inflammatory cytokines when treated with JMPR-01 compared to control groups.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Comparable Routes :

Structural Implications :

- The cyano group in the target compound may enhance electrophilicity compared to chloro or methoxy substituents in analogs like 3-chloro-N-(4-methoxyphenyl)propanamide .

Comparators :

- Compound 6 (): Exhibits significant antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Aspergillus niger .

- Compound 7d (): Sulfur-containing analogs may target microbial enzymes due to thiazole-oxadiazole motifs .

Inferred Potential:

- The target’s 2,4-dimethoxyphenyl group may improve lipid solubility and membrane permeability compared to simpler aryl substituents.

Crystallographic and Stability Data

Target Compound :

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, followed by cyanoethylation using acrylonitrile.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of Schiff base | Reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine |

| 2 | Cyanoethylation | Use of acrylonitrile under controlled conditions |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and antimicrobial domains.

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), leading to apoptosis in tumor cells. The incorporation of cyano and methoxy groups enhances the compound's lipophilicity, facilitating cellular uptake and interaction with molecular targets involved in cancer progression .

Antimicrobial Activity

Research has indicated that related compounds demonstrate significant antimicrobial properties. The presence of the cyano group may enhance the compound's ability to disrupt microbial cell membranes or interfere with vital biochemical pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electrophilic Reactions : The cyano group may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Cell Membrane Interaction : The methoxy groups likely enhance membrane permeability, allowing for greater intracellular concentrations of the compound .

Case Studies

- Anticancer Activity : A study evaluated a series of compounds structurally similar to this compound for their HDAC inhibitory activity. Results indicated that these compounds significantly reduced tumor cell viability at low micromolar concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against various pathogens. The results showed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect .

Q & A

Q. 1.1. What are the recommended synthesis strategies for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as coupling the 2,4-dimethoxyphenyl group with a cyanoacetamide backbone via nucleophilic substitution or condensation reactions. Key steps include:

- Reaction Optimization : Control temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using -NMR and -NMR .

Q. 1.2. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular mass (e.g., [M+H]+ at m/z 353.15) and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves crystal packing and stereochemistry, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. 2.1. How can researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- Target Selection : Prioritize enzymes with structural homology to known propanamide targets (e.g., kinases, cytochrome P450) .

- In Vitro Assays : Use fluorogenic substrates or radiolabeled ligands to measure inhibition (IC) under physiological pH and temperature .

- Controls : Include positive controls (e.g., staurosporine for kinases) and validate specificity via counter-screens against unrelated enzymes .

Q. 2.2. What computational approaches are effective in predicting this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites (e.g., nitrile group’s electrophilicity) .

- Molecular Docking : Simulate binding to target proteins (e.g., androgen receptors) using software like AutoDock Vina, focusing on hydrophobic interactions with the 4-methylphenyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. 2.3. How should contradictory data in biological activity studies be resolved?

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from off-target effects .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Test derivatives (e.g., replacing the nitrile with a carboxylic acid) to isolate pharmacophoric groups responsible for activity .

Q. 2.4. What methodologies are recommended for studying the compound’s reaction mechanisms (e.g., hydrolysis)?

- Kinetic Studies : Monitor reaction rates under varying pH (4–10) and temperatures (25–60°C) using UV-Vis spectroscopy .

- Isotopic Labeling : Introduce -labeled water to track hydrolysis pathways via MS .

- Intermediate Trapping : Use cryogenic conditions or quenching agents (e.g., NaBH) to stabilize reactive intermediates for NMR analysis .

Q. 2.5. How can ADME properties (absorption, distribution, metabolism, excretion) be evaluated preclinically?

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption (P > 1 × 10 cm/s indicates high permeability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t) and identify CYP450 isoforms involved .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction (<5% suggests high protein binding) .

Methodological Tables

Table 1: Key Spectroscopic Data

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| -NMR | 2.3 ppm (CH-CH), 3.8 ppm (OCH) | |

| -NMR | 170 ppm (C=O), 115 ppm (C≡N) | |

| HR-ESI-MS | [M+H]+: 353.15 (calc. 353.16) |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Avoids decomposition |

| Solvent | DMF/THF (1:1) | Enhances solubility |

| Catalyst | EDC/HOBt | Facilitates amide coupling |

| Reaction Time | 12–18 hours | Maximizes conversion |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.